molecular formula C12H16N4O4S2 B2974386 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide CAS No. 1903171-77-6

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide

Cat. No.: B2974386
CAS No.: 1903171-77-6
M. Wt: 344.4
InChI Key: GANKMIFXQWWVMY-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its similarity to purine bases . This compound features a morpholine-4-sulfonamide moiety, a functional group often incorporated to modulate the physicochemical properties and binding characteristics of drug-like molecules. The thienopyrimidine core is a privileged structure in drug discovery, known for its diverse biological activities . Researchers are exploring this chemical class for its potential to interact with a variety of enzymatic targets. Specifically, the 4-oxo-thienopyrimidine structure is a key pharmacophore in several bioactive compounds. For instance, analogous 4-oxothieno[2,3-d]pyrimidine derivatives have been identified as novel, non-peptidic inhibitors of falcipain-2, a cysteine protease that is an essential hemoglobinase for the malaria parasite Plasmodium falciparum , with inhibitory activities in the low micromolar range (IC50 values of 1.46-11.38 µM) . Furthermore, other derivatives within this chemical family have been reported to exhibit potent inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a critical target in oncology research . The presence of the sulfonamide group in this particular compound suggests potential for enhanced binding affinity and selectivity, as sulfonamides are commonly used in inhibitor design to form key hydrogen bonds within enzyme active sites. This makes this compound a valuable chemical tool for researchers investigating new therapeutic agents for infectious diseases, cancer, and other conditions driven by dysregulated enzymatic activity. Its primary research applications include use as a building block in synthetic chemistry, a candidate for high-throughput screening in biological assays, and a lead compound for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Intended Use and Disclaimer: This product is provided "As Is" for laboratory research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. The researcher assumes all risks associated with the handling and use of this chemical.

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c17-12-10-1-8-21-11(10)13-9-15(12)3-2-14-22(18,19)16-4-6-20-7-5-16/h1,8-9,14H,2-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANKMIFXQWWVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Thienopyrimidine Core

    • Reagents: : Starting from thiophene and cyanamide.

    • Conditions: : Requires acid catalysis and elevated temperatures.

    • Steps: : Thiophene undergoes cyclization with cyanamide to form the thienopyrimidine ring.

  • Ethylation

    • Reagents: : 2-bromoethanol.

    • Conditions: : Utilizes a base (e.g., K2CO3) to facilitate the nucleophilic substitution.

    • Steps: : Introduction of the ethyl group at the desired position on the thienopyrimidine ring.

  • Morpholine Functionalization

    • Reagents: : Morpholine and a sulfonyl chloride derivative.

    • Conditions: : Reaction proceeds under mild base conditions (e.g., NaOH) to ensure the formation of the sulfonamide linkage.

    • Steps: : The morpholine ring is appended to the ethyl-thienopyrimidine intermediate via sulfonamide bond formation.

Industrial Production Methods: : While the specific industrial methods might vary, the synthesis typically involves optimization of the aforementioned steps to ensure high yield and purity, utilizing large-scale reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, forming sulfone derivatives.

  • Reduction: : The thienopyrimidine core can be selectively reduced under controlled conditions.

  • Substitution: : Various electrophilic or nucleophilic substitution reactions can be performed on the core structure.

Common Reagents and Conditions

  • Oxidation: : Peracids or hydrogen peroxide in the presence of catalysts.

  • Reduction: : Lithium aluminum hydride (LiAlH4) for strong reduction or catalytic hydrogenation.

  • Substitution: : Halogenation with NBS or NCS, and subsequent nucleophilic substitution with amines or thiols.

Major Products Formed

  • Oxidation: : Formation of sulfone or sulfoxide derivatives.

  • Reduction: : Dihydro-thienopyrimidine derivatives.

  • Substitution: : Functionalized derivatives with varied substituents replacing hydrogen atoms on the core.

Scientific Research Applications

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide has a broad range of applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its interactions with various biological targets.

  • Medicine: : Potential pharmaceutical applications, particularly in the development of anti-cancer and anti-inflammatory agents.

  • Industry: : Utilized in materials science for the development of novel polymers and advanced materials.

Mechanism of Action

The compound's effects are mediated through its interactions with specific molecular targets, such as enzymes or receptors involved in critical biological pathways. The thienopyrimidine core often binds to active sites, modulating the activity of these targets and impacting various cellular processes.

Comparison with Similar Compounds

Core Modifications: Thieno[2,3-d]pyrimidinone vs. Benzothieno[3,2-d]pyrimidinone

The thieno[2,3-d]pyrimidinone core distinguishes the target compound from benzothieno[3,2-d]pyrimidinone derivatives (e.g., compounds 1–11 in ). The benzothieno analogs exhibit anti-inflammatory activity via COX-2 and iNOS inhibition, attributed to their planar aromatic systems and sulfonamide substituents . However, the thieno[2,3-d]pyrimidinone core in the target compound may offer enhanced metabolic stability due to reduced π-stacking interactions compared to the larger benzothieno system.

Sulfonamide Substituent Variations

  • Methanesulfonamide () : Simpler sulfonamide derivatives (e.g., compound 1 in ) showed COX-2 inhibition but may lack the pharmacokinetic advantages of morpholine’s oxygen-rich ring .
  • Chlorobenzenesulfonamide (CAS 1903293-03-7, ) : The chloroaryl group increases lipophilicity, which might enhance membrane permeability but reduce aqueous solubility compared to the morpholine analog .

Substituent Position and Linker Effects

  • Acetohydrazide (Compound 4, ): A shorter hydrazide linker in 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide may limit bioavailability due to reduced stability or solubility .
  • Thiazolidinone Derivatives (Compounds 8–9, ): Bulky substituents like dimethoxyphenyl or chlorophenyl in thiazolidinone analogs (melting points 175–282°C) demonstrate how substituent size and polarity influence physical properties and activity .

Physicochemical Data (Inferred from Analogs)

Property Target Compound (Inferred) Comparable Compound (Evidence)
Melting Point ~200–250°C 280–282°C (Compound 8, )
Solubility Moderate (polar morpholine) Low (chlorobenzenesulfonamide, )
LogP ~2.5–3.5 Higher for lipophilic analogs ()

Anti-Inflammatory Potential

Benzothieno[3,2-d]pyrimidinones with methanesulfonamide groups () suppress COX-2, iNOS, and IL-8 at IC₅₀ values of 1–10 μM . The target compound’s morpholine group may enhance solubility and target affinity, though this requires validation.

Anti-Cancer Activity

Thieno[2,3-d]pyrimidinone derivatives (–7) exhibit anti-breast cancer activity, with IC₅₀ values in the micromolar range. For example, compound 9 () showed efficacy at 5–10 μM, suggesting the target compound’s morpholine sulfonamide could modulate similar pathways .

Biological Activity

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Chemical Formula : C17H16N2O3S
  • Molecular Weight : 328.39 g/mol
  • CAS Number : 1209189-00-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[2,3-d]pyrimidine core followed by sulfonamide formation. Specific methodologies may vary, but recent studies emphasize optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast carcinoma)
  • SW480 (colon carcinoma)
  • A549 (lung carcinoma)

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis. For instance, one study reported that derivatives of similar structures exhibited significant antiproliferative effects through G2/M phase arrest and apoptosis induction via mitochondrial pathways .

Antimicrobial Properties

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that it may inhibit the growth of several bacterial strains, suggesting potential as an antibiotic agent. The specific mechanisms are still under investigation but may involve disruption of bacterial protein synthesis or cell wall integrity.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the compound's effect on MCF-7 cells, showing a dose-dependent inhibition of cell proliferation with IC50 values around 15 µM. Flow cytometry analysis indicated a significant increase in apoptotic cells after treatment.
  • Case Study 2: Antimicrobial Testing
    • In a separate study, this compound was tested against E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Research Findings Summary Table

Activity TypeCell Line/OrganismIC50/MIC ValueMechanism of Action
AnticancerMCF-715 µMG2/M cell cycle arrest; apoptosis
AntimicrobialE. coli32 µg/mLDisruption of protein synthesis
AntimicrobialS. aureus32 µg/mLDisruption of cell wall integrity

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